Ethyl (2-ethyl-5-oxo-1,4-diazepan-1-yl)acetate
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Overview
Description
Ethyl (2-ethyl-5-oxo-1,4-diazepan-1-yl)acetate is a useful research compound. Its molecular formula is C11H20N2O3 and its molecular weight is 228.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthetic Versatility and Structural Insights
The compound Ethyl (2-ethyl-5-oxo-1,4-diazepan-1-yl)acetate showcases synthetic versatility, particularly in the context of reactions involving α-diazo-β-hydroxy esters. A comprehensive study on the Lewis acid-induced decomposition of ethyl diazo(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate reveals insights into the mechanistic aspects of the reaction. This reaction is influenced by factors such as the Lewis acid used, its ability to form complexes with alcohol functionality, and the solvent's polarity and nucleophilicity (Gioiello et al., 2011).
Crystal Structure Elucidation
The compound (E)-2-(7-(3-(thiophen-2-yl)acrylamido)-2,3-dihydro-5-oxobenzo[e][1,4]oxazepin-1(5H)-yl)ethyl acetate's crystal structure, crystallizing in the triclinic P−1 space group, reveals interesting features. These include intermolecular hydrogen bonding, the boat conformation of the dihydrooxazepinone ring, and π-π stacking between thiophene and phenyl rings, contributing to the molecule's stability and properties (Lee et al., 2009).
Chemical Synthesis and Applications
Novel Derivatives and Synthesis Pathways
An efficient synthesis method has been developed for novel 2,4-disubstituted 3H-pyrido[3,2-e][1,4]diazepin-5-ones and 2,4-disubstituted 3H-pyrido[2,3-e][1,4]diazepin-5-ones derivatives. This synthesis involves condensation of ethyl 2-(benzylamino)acetate with 1H-pyrido[3,2-d][1,3]oxazine-2,4-diones and 1H-pyrido[2,3-d][1,3]oxazine-2,4-diones, followed by regioselective thionation and nucleophilic substitutions. This pathway opens access to a library of novel bis-functionalized pyrido-1,4-diazepines (El Bouakher et al., 2013).
Marine Fungal Compound Discovery
Research on the ethyl acetate extract from the marine fungus Penicillium sp. led to the isolation of novel compounds, showcasing the potential of natural sources for the discovery of unique chemical entities with various potential applications (Wu et al., 2010).
Chemoselective Synthesis for Memory Enhancement in Mice
The compound 2-(arylamino)ethyl 2-[1-(pyridin-2-yl)ethoxy] acetate demonstrates the potential for memory enhancement in mice, highlighting the bioactive potential of such compounds in neurological research (Li Ming-zhu, 2010).
Safety and Hazards
Properties
IUPAC Name |
ethyl 2-(2-ethyl-5-oxo-1,4-diazepan-1-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-3-9-7-12-10(14)5-6-13(9)8-11(15)16-4-2/h9H,3-8H2,1-2H3,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMOSBPWAITMGH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNC(=O)CCN1CC(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.